molecular formula C11H9BrO B8625394 2-Bromo-3,4-dihydronaphthalene-1-carbaldehyde

2-Bromo-3,4-dihydronaphthalene-1-carbaldehyde

Cat. No. B8625394
M. Wt: 237.09 g/mol
InChI Key: PICLRAFZXKABHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3,4-dihydronaphthalene-1-carbaldehyde is a useful research compound. Its molecular formula is C11H9BrO and its molecular weight is 237.09 g/mol. The purity is usually 95%.
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properties

Product Name

2-Bromo-3,4-dihydronaphthalene-1-carbaldehyde

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

2-bromo-3,4-dihydronaphthalene-1-carbaldehyde

InChI

InChI=1S/C11H9BrO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-4,7H,5-6H2

InChI Key

PICLRAFZXKABHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C2=CC=CC=C21)C=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-6,7-dimethoxy-1-napthaldehyde (10). Dimethylformamide (3.0 g, 41 mmol) was added dropwise to solution of phosphorus tribromide (3.3 mL, 35 mmol) in dry chloroform (50 mL) at 0° C. The mixture was stirred at 0° C. for 1 h to give pale yellow suspension. A solution of compound 8 (2.0 g, 9.7 mmol) in chloroform was added to the yellow suspension and the mixture was heated at reflux for 1 h. The reaction mixture was cooled to 0° C. and saturated aqueous NaHCO3 solution was added dropwise until no effervescence was obtained. The resulting mixture was extracted with dichloromethane, dried (Na2SO4) and evaporated to provide the respective 2-bromo-3,4-dihydro-1-napthaldehyde derivatives as yellow solids. Each of the 2-bromo-3,4-dihydro-1-napthaldehyde derivatives were chromatographed on silica gel using a 3:1 mixture of hexanes:ethyl acetate as the eluent to give the 2-bromo-3,4-dihydro-1-napthaldehydes in an 87% yield. The 2-bromo-3,4-dihydro-1-napthaldehyde (2.4 g, 8.1 mmol) and DDQ (2.2 g, 97 mmol) was refluxed in toluene (50 mL) for 15 h. After cooling to room temperature, the mixture was subjected to filtration through a celite bed and the filtrate was evaporated to dryness. The residue obtained was chromatographed on 75 g silica gel using a 3:1 mixture of hexanes:ethyl acetate as eluent to give the 2-bromo-1-napthaldehyde in a 95% yield; 1H NMR δ 4.00 (3H, s), 4.05 (3H, s), 7.07 (1H, s), 7.54 (1H, d, J=8.5), 7.79 (1H, d, J=8.5), 8.71 (1H, s), 10.74 (1H, s); 13C NMR δ 56.3, 56.6, 104.2, 107.0, 126.5, 128.8, 129.4, 129.8, 129.9, 134.3, 150.4, 153.1, 195.9; HRMS calcd for C,3H11O3Br: 293.9891; found: 293.9896.
Name
2-Bromo-6,7-dimethoxy-1-napthaldehyde
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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3 g
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reactant
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3.3 mL
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reactant
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50 mL
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solvent
Reaction Step Two
[Compound]
Name
compound 8
Quantity
2 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three
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0 (± 1) mol
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reactant
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